2-Fluorophenyl isopropylcarbamate

Vue d'ensemble

Description

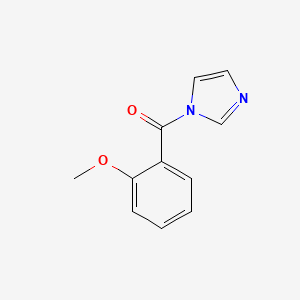

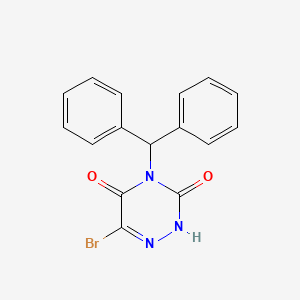

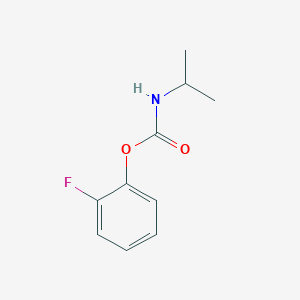

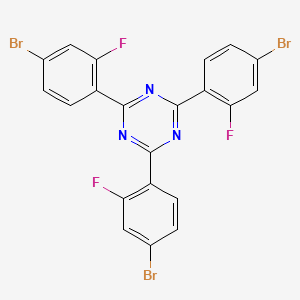

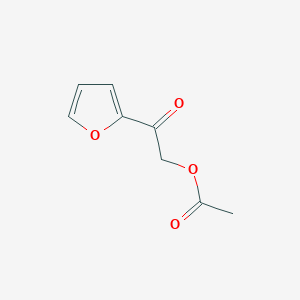

2-Fluorophenyl isopropylcarbamate is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.211 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.21 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Fluorescence Imaging and Diagnosis

Fluorophores, including derivatives of fluorinated compounds like 2-fluorophenyl isopropylcarbamate, have significant applications in molecular imaging, particularly in diagnosing and monitoring cancer. The use of fluorophores allows for real-time, non-invasive visualization of biological processes at the molecular level. This is crucial for early cancer detection, where fluorophores can bind to specific cancer cells, making them visible under fluorescence imaging. However, the toxicity of fluorophores needs to be assessed to ensure patient safety. Studies have shown that FDA-approved fluorophores like indocyanine green demonstrate considerable safety, while non-approved ones require further investigation to ensure minimal toxicity at the doses used for imaging purposes (Alford et al., 2009).

Enhanced Medical Diagnostics

The development of fluorescence-guided surgery (FGS) systems highlights the application of fluorescent materials in enhancing surgical precision. While the focus has primarily been on indocyanine green, the quest for more specific molecular tracers is ongoing. These tracers could revolutionize surgical resection decisions by providing molecular-level information. Systems designed for specific fluorophores, including potentially fluorinated compounds like this compound derivatives, demonstrate the need for sensitivity and specificity in detecting low-concentration agents or in conditions requiring high ambient light rejection. This underscores the importance of fluorophores in advancing medical diagnostics and surgery (DSouza et al., 2016).

Therapeutic Drug Monitoring and Development

Fluorinated compounds, by virtue of their unique properties, have been studied for their role in therapeutic drug development and monitoring. For example, fluorinated pyrimidines like 5-fluorouracil have been extensively reviewed for their application in cancer chemotherapy. These compounds, after metabolic activation, inhibit RNA and DNA synthesis in cancer cells, demonstrating the potential of fluorinated compounds in therapeutic contexts. The clinical utility of these compounds in treating various cancers highlights the broader applicability of fluorinated derivatives like this compound in medical research and therapy (Heidelberger & Ansfield, 1963).

Nanotechnology and Drug Delivery

Nanoparticles doped with fluorescent materials, including potentially fluorinated compounds, are making significant strides in medical diagnostics, drug delivery, and bioimaging. The high fluorescent intensity and low toxicity of certain fluorophores make them suitable for conjugation with biomolecules, enhancing the therapeutic effect of drug carriers in cancer treatment. This integration facilitates real-time in vitro and in vivo imaging of drug delivery, showcasing the potential of fluorinated derivatives in nanotechnology applications (Marfin et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-fluorophenyl) N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSCVSTGMMOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

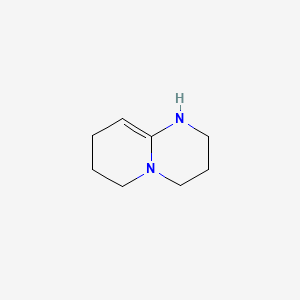

![2,5,6,7-Tetrahydro-3h-pyrrolo[1,2-a]imidazole](/img/structure/B3348966.png)

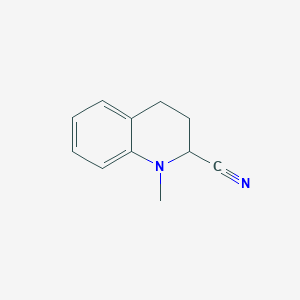

![Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-](/img/structure/B3349016.png)